

Structural Biology of RAF265 Binding to RAF Kinase: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Raf265*

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This technical guide provides a comprehensive overview of the structural and biophysical interactions between the multi-kinase inhibitor **RAF265** (Regorafenib) and its target, the RAF kinase. This document details the binding mechanism, summarizes key quantitative data, provides generalized experimental protocols for characterization, and visualizes relevant biological and experimental workflows.

Introduction to RAF265 and the RAF Kinase Target

RAF265, also known as Regorafenib or CHIR-265, is an orally bioavailable small molecule that functions as a multi-kinase inhibitor.[1][2] It is a diphenylurea derivative that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[3] Key targets include the RAF serine/threonine kinases (B-RAF and C-RAF), Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and others.[4][5]

The RAF kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway, often through activating mutations in BRAF (e.g., V600E), is a hallmark of many human cancers, making RAF kinases a prime target for therapeutic intervention.[4] **RAF265** was developed as a potent inhibitor of both wild-type and mutant forms of RAF kinases.[4]

Structural Insights into the RAF265-BRAF Kinase Complex

The structural basis for **RAF265**'s inhibition of RAF kinase has been elucidated through X-ray crystallography. The co-crystal structure of **RAF265** bound to the kinase domain of wild-type B-RAF has been solved at a resolution of 3.17 Å and is available in the Protein Data Bank (PDB) under the accession code 5CT7.[6]

Overall Binding Mode

RAF265 binds to the ATP-binding pocket of the B-RAF kinase domain in a "Type II" inhibitor fashion. This binding mode stabilizes an inactive conformation of the kinase, characterized by the "DFG-out" orientation of the DFG (Asp-Phe-Gly) motif at the start of the activation loop.[7] In this conformation, the aspartate residue of the DFG motif is flipped out of its catalytically active position, preventing the proper coordination of magnesium and ATP, thus inhibiting kinase activity.

Key Amino Acid Interactions

The binding of **RAF265** to the B-RAF kinase domain is stabilized by a network of hydrogen bonds and hydrophobic interactions.[7] Analysis of the 5CT7 crystal structure reveals several key interactions:

- **Hinge Region Interaction:** The imidazole and pyridyl moieties of **RAF265** form a bidentate hydrogen bond interaction with the backbone of Cys532 in the hinge region of the kinase. The imidazole NH acts as a hydrogen bond donor to the carbonyl oxygen of Cys532, while the pyridyl nitrogen accepts a hydrogen bond from the backbone amide of Cys532.[7]
- **DFG Motif and α C-Helix Interaction:** The benzimidazole nitrogen of **RAF265** forms a hydrogen bond with the backbone amide of Asp594 in the DFG motif. Additionally, the anilide NH group of the inhibitor donates a hydrogen bond to the side chain of Glu501 located in the α C-helix.[7]
- **Selectivity Pocket:** The N-methyl group of the benzimidazole ring extends into a hydrophobic pocket, often referred to as the "selectivity pocket," which is partially defined by the "gatekeeper" residue, Thr529.[7]

These interactions collectively anchor **RAF265** in the ATP-binding site and stabilize the inactive "DFG-out" conformation, leading to potent inhibition of RAF kinase activity.

Quantitative Analysis of RAF265-RAF Kinase Binding

While detailed kinetic and thermodynamic data from studies such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not readily available in the public domain for the direct interaction of **RAF265** with RAF kinase, inhibitory potency has been quantified through IC50 values from biochemical assays.

Target	IC50 (μM)	Assay Type
B-RAF (V600E)	0.0005	Biochemical Kinase Assay
B-RAF (wild-type)	0.070	Biochemical Kinase Assay
C-RAF	0.019	Biochemical Kinase Assay
VEGFR2	0.030 (EC50)	Cell-free phosphorylation assay

Table 1: Summary of reported IC50 and EC50 values for **RAF265** against various kinases. Data sourced from Williams et al. (2015) and Selleck Chemicals product information.[\[5\]](#)[\[7\]](#)

Experimental Protocols

This section provides detailed, generalized methodologies for key experiments used to characterize the binding of inhibitors like **RAF265** to RAF kinase.

Protein Expression and Purification for Structural and Biophysical Studies

Objective: To produce highly pure and active RAF kinase for use in crystallography and binding assays.

Methodology (based on protocols for similar kinases):

- Cloning and Expression:
 - The human B-RAF kinase domain (e.g., residues 434-717) is cloned into a suitable expression vector, often with an N-terminal or C-terminal tag (e.g., His6-tag, GST-tag) to facilitate purification.
 - The expression vector is transformed into a suitable expression host, such as *E. coli* (e.g., BL21(DE3) strain) or insect cells (e.g., Sf9 cells using a baculovirus expression system).
 - Protein expression is induced under optimized conditions of temperature and inducer concentration (e.g., IPTG for *E. coli*, viral infection for insect cells).
- Cell Lysis and Initial Purification:
 - Cells are harvested and lysed by sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors and DNase.
 - The lysate is clarified by centrifugation to remove cell debris.
 - The cleared lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, Glutathione-Sepharose for GST-tagged proteins).
- Tag Removal and Further Purification:
 - The affinity tag is often removed by enzymatic cleavage (e.g., TEV protease, thrombin) to obtain a more native protein.
 - The protein is further purified by ion-exchange chromatography to separate the kinase from contaminants and the cleavage enzyme.
 - A final size-exclusion chromatography step is performed to obtain a monodisperse, highly pure protein preparation in a suitable buffer for downstream applications.
- Quality Control:
 - Protein purity is assessed by SDS-PAGE.

- Protein concentration is determined by UV-Vis spectrophotometry or a colorimetric assay (e.g., Bradford, BCA).
- The activity of the purified kinase is confirmed using a kinase activity assay.

X-ray Crystallography of the RAF265-RAF Kinase Complex

Objective: To determine the three-dimensional structure of **RAF265** in complex with RAF kinase.

Methodology (based on PDB entry 5CT7 and general protocols):

- Complex Formation:
 - Purified RAF kinase is concentrated to a suitable concentration (e.g., 5-10 mg/mL).
 - **RAF265** is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution in a slight molar excess.
 - The complex is incubated to allow for binding.
- Crystallization:
 - The protein-inhibitor complex is subjected to crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion.
 - A wide range of crystallization screens (different buffers, precipitants, and additives) are tested at different temperatures to identify initial crystallization hits.
 - Crystallization conditions are optimized to obtain diffraction-quality crystals.
- Data Collection:
 - Crystals are cryo-protected and flash-cooled in liquid nitrogen.
 - X-ray diffraction data are collected at a synchrotron source.

- Structure Determination and Refinement:
 - The diffraction data are processed, integrated, and scaled.
 - The structure is solved by molecular replacement using a known kinase structure as a search model.
 - The model is built and refined against the experimental data, and the inhibitor is fitted into the electron density map.
 - The final structure is validated for its geometric and stereochemical quality.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) of the **RAF265**-RAF kinase interaction.

Methodology (Generalized Protocol):

- Sample Preparation:
 - Purified RAF kinase and **RAF265** are prepared in an identical, well-dialyzed buffer to minimize heats of dilution.
 - The concentrations of the protein and the inhibitor are accurately determined.
 - Samples are degassed immediately before the experiment.
- ITC Experiment:
 - The sample cell of the ITC instrument is filled with the RAF kinase solution (e.g., 10-50 μM).
 - The injection syringe is filled with the **RAF265** solution (e.g., 100-500 μM).
 - A series of small injections of **RAF265** into the kinase solution are performed at a constant temperature.
 - The heat released or absorbed during each injection is measured.

- Data Analysis:
 - The raw data (heat flow versus time) are integrated to obtain the heat change per injection.
 - The resulting binding isotherm (heat change versus molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one-site binding model) to determine the K_d , n , and ΔH .
 - The Gibbs free energy (ΔG) and entropy change (ΔS) are calculated using the equation: $\Delta G = -RT\ln(K_a) = \Delta H - T\Delta S$, where $K_a = 1/K_d$.

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetic parameters (association rate constant (k_{on}), dissociation rate constant (k_{off})) and the binding affinity (K_d) of the **RAF265**-RAF kinase interaction.

Methodology (Generalized Protocol):

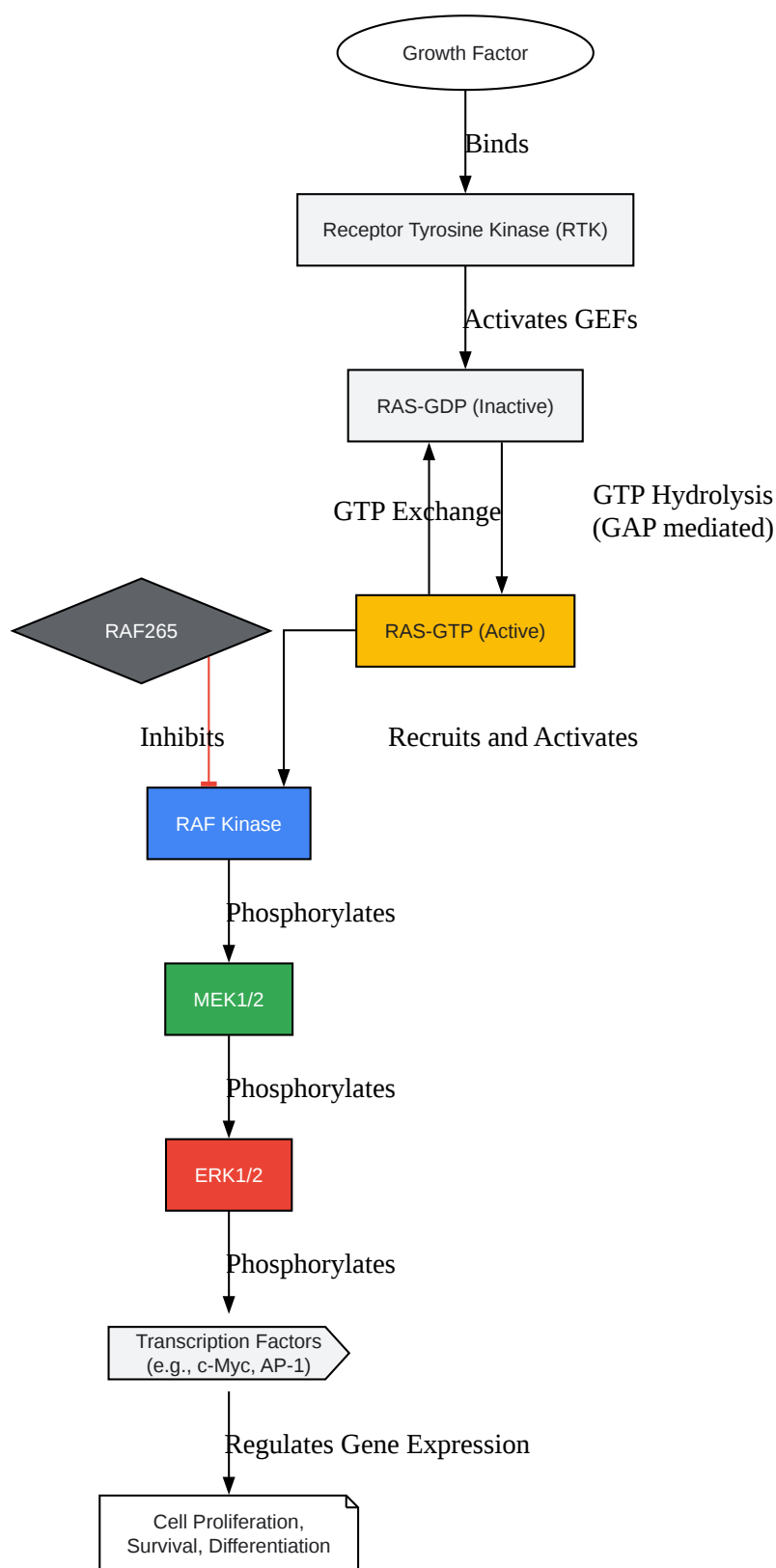
- Sensor Chip Preparation:
 - A suitable sensor chip (e.g., CM5 chip) is activated.
 - RAF kinase is immobilized onto the sensor chip surface via amine coupling or another suitable chemistry. A reference channel is prepared by performing the immobilization chemistry without the protein.
- Binding Analysis:
 - A series of concentrations of **RAF265** in a suitable running buffer are prepared.
 - The **RAF265** solutions are injected sequentially over the sensor surface (both the kinase-immobilized and reference channels).
 - The association of the inhibitor is monitored in real-time as an increase in the SPR signal.
 - After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the inhibitor.

- Data Analysis:
 - The reference channel data are subtracted from the active channel data to obtain the specific binding sensorgrams.
 - The sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the k_{on} and k_{off} values.
 - The equilibrium dissociation constant (K_d) is calculated as k_{off}/k_{on} .

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the RAF signaling pathway and a general workflow for characterizing a kinase inhibitor.

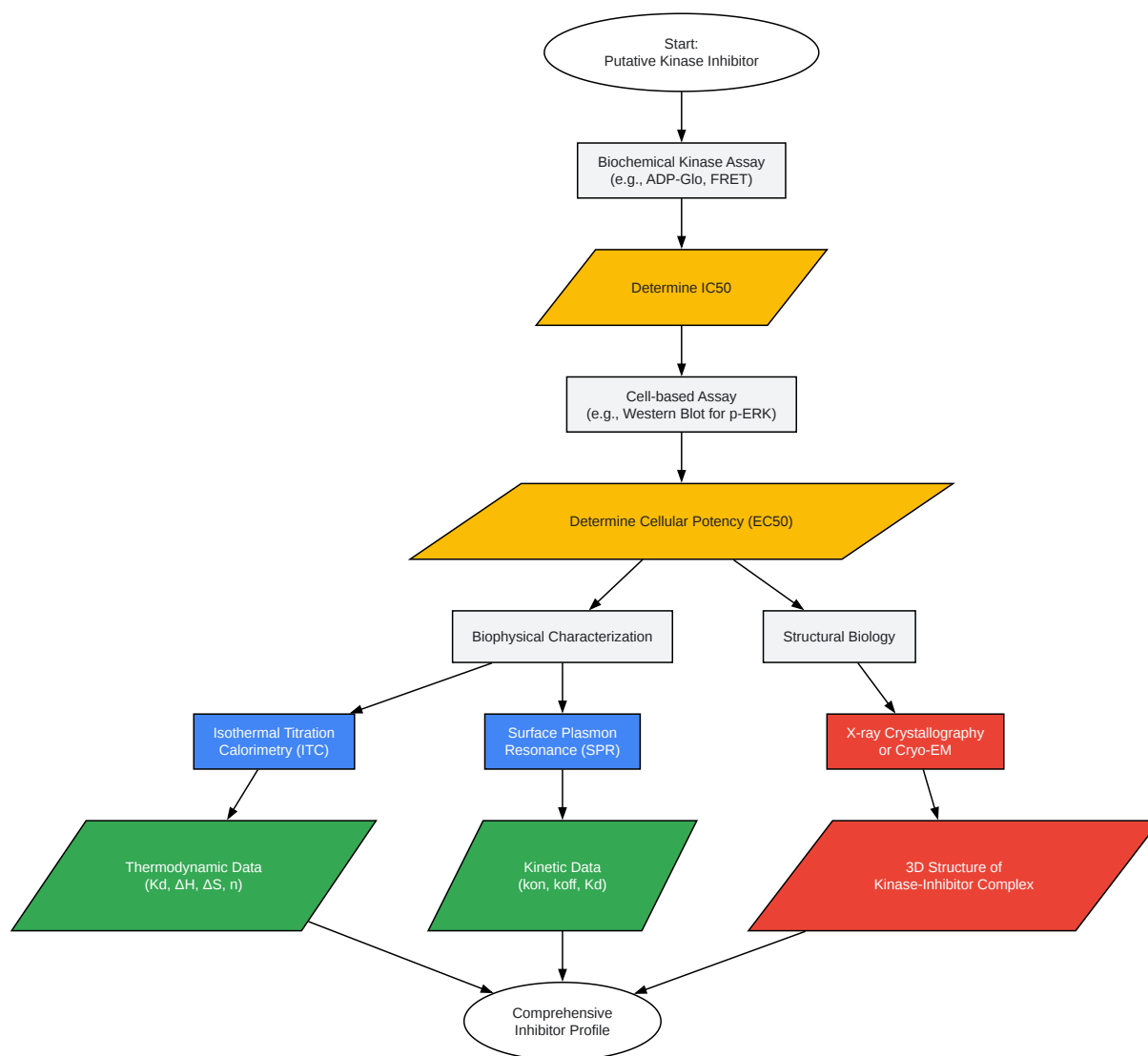
The RAS-RAF-MEK-ERK Signaling Pathway



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Diagram 1: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by **RAF265**.

General Workflow for Kinase Inhibitor Characterization



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Diagram 2: A generalized workflow for the characterization of a kinase inhibitor like **RAF265**.

Conclusion

RAF265 is a potent Type II inhibitor of RAF kinases, effectively stabilizing an inactive "DFG-out" conformation of the kinase domain. Its binding is characterized by key hydrogen bond interactions with the hinge region, the DFG motif, and the α C-helix. While detailed public data on its binding kinetics and thermodynamics are limited, its low nanomolar IC₅₀ values against B-RAF V600E and C-RAF underscore its high potency. The experimental protocols outlined in this guide provide a framework for the in-depth characterization of the binding properties of **RAF265** and other kinase inhibitors, which is essential for understanding their mechanism of action and for the development of next-generation therapeutics targeting the RAF signaling pathway.

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